2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile
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Overview
Description
2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C9H13NO It is a derivative of cyclopentanone, featuring a nitrile group and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile typically involves the following steps:
Cyclopentanone Derivatization: The starting material, cyclopentanone, undergoes a series of reactions to introduce the nitrile group and the isopropyl substituent.
Nitrile Introduction: This can be achieved through a reaction with cyanogen bromide or other nitrile sources under basic conditions.
Isopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-propan-2-ylcyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the nitrile group to an amine or other derivatives.
Substitution: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-oxo-3-propan-2-ylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-6(2)8-4-3-7(5-10)9(8)11/h6-8H,3-4H2,1-2H3 |
InChI Key |
UERKFPQKWVXINK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C1=O)C#N |
Origin of Product |
United States |
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